2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
Overview
Description
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H5NO3. It features a fused dioxole and pyridine ring system, making it an interesting scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with dioxole compounds in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency .
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but often involve bases or acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
- 2H-[1,3]dioxolo[4,5-c]pyridine-6-methanol
- 2H-[1,3]dioxolo[4,5-c]pyridine-6-nitrile
Uniqueness
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6-7(2-8-5)11-4-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBMCKJPCZQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723508 | |
Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-89-1 | |
Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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